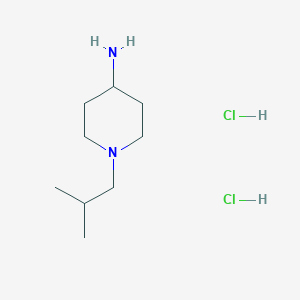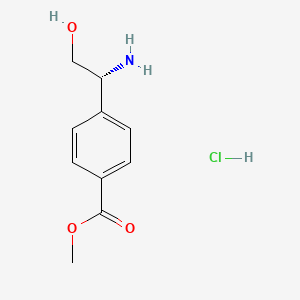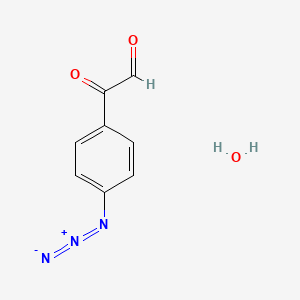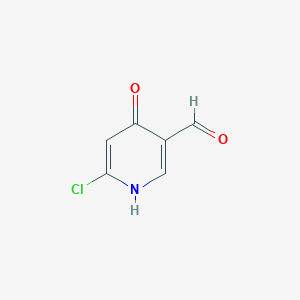![molecular formula C18H44Cl2N2P2Ru B3089561 Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) CAS No. 1196147-57-5](/img/structure/B3089561.png)
Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) is a transition metal complex with the chemical formula C30H36Cl2N2P2Ru . It belongs to the class of ruthenium catalysts and has been studied for its catalytic properties in various chemical reactions .
Synthesis Analysis
The synthesis of this complex involves the coordination of ruthenium with two chloride ions and a chelating ligand, which is the 3-(di-i-propylphosphino)propylamine . The ligand coordinates to the ruthenium center through its phosphorus atoms, resulting in a square planar geometry around the metal atom. The synthesis typically proceeds under inert conditions and requires careful handling due to the air and moisture sensitivity of the compound .
Molecular Structure Analysis
The molecular structure of Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) consists of a central ruthenium atom coordinated to two chloride ions and the chelating ligand. The ligand provides two phosphorus donor atoms, forming a stable six-membered chelate ring. The overall structure is crucial for understanding its reactivity and catalytic behavior .
Chemical Reactions Analysis
This ruthenium complex has been investigated for its catalytic activity in various organic transformations. Notably, it has been employed in olefin metathesis , hydrogenation , and C-C bond-forming reactions . Its ability to activate small molecules and participate in redox processes makes it valuable in synthetic chemistry .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Ruthenium complexes have been recognized for their potential as anticancer agents, offering advantages over traditional platinum-based chemotherapies due to their diverse oxidation states, various mechanisms of action, and favorable ligand substitution kinetics. These properties contribute to reduced toxicity and better in vivo tolerance. Mononuclear ruthenium(II) complexes, in particular, are being extensively studied for their cytotoxic profiles against cancer cells, showing potential for development into ruthenium-based antitumor agents. The unique feature of these compounds lies in their ability to be functionalized, offering avenues for targeted therapeutic applications (Motswainyana & Ajibade, 2015).
Catalytic Applications
In addition to their medicinal properties, ruthenium complexes have been explored for their catalytic capabilities. These complexes serve as efficient catalysts in various chemical reactions, including but not limited to reduction, oxidation, and hydrogen production processes. The catalytic activity of ruthenium nanoparticles, for instance, has been extensively studied, highlighting their potential in facilitating diverse chemical transformations. The surface chemistry and crystallographic structure of ruthenium nanoparticles play a crucial role in determining their catalytic properties, making them valuable tools for research and industrial applications (Axet & Philippot, 2020).
Wirkmechanismus
The mechanism of action involves the coordination of substrate molecules to the ruthenium center, followed by activation of specific bonds. For instance, in olefin metathesis, the complex facilitates the exchange of double bonds through a metathesis cycle. Understanding the detailed mechanistic steps is essential for optimizing its catalytic performance .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ruthenium trichloride hydrate", "3-(di-i-propylphosphino)propylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "1. Ruthenium trichloride hydrate is dissolved in ethanol to form a solution.", "2. 3-(di-i-propylphosphino)propylamine is added to the solution and the mixture is stirred for several hours.", "3. Hydrochloric acid is added dropwise to the mixture to adjust the pH to around 2.", "4. The mixture is then refluxed for several hours to allow for the formation of the desired product.", "5. The reaction mixture is cooled and filtered to remove any solid impurities.", "6. Sodium hydroxide is added to the filtrate to adjust the pH to around 10.", "7. The mixture is extracted with diethyl ether to remove any remaining impurities.", "8. The organic layer is collected and dried over anhydrous magnesium sulfate.", "9. The solvent is removed under reduced pressure to yield the final product, Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II)." ] } | |
CAS-Nummer |
1196147-57-5 |
Molekularformel |
C18H44Cl2N2P2Ru |
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
3-di(propan-2-yl)phosphanylpropan-1-amine;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C9H22NP.2ClH.Ru/c2*1-8(2)11(9(3)4)7-5-6-10;;;/h2*8-9H,5-7,10H2,1-4H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
WWGQMOZRYLXFSG-UHFFFAOYSA-L |
SMILES |
CC(C)P(CCCN)C(C)C.CC(C)P(CCCN)C(C)C.Cl[Ru]Cl |
Kanonische SMILES |
CC(C)P(CCCN)C(C)C.CC(C)P(CCCN)C(C)C.[Cl-].[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



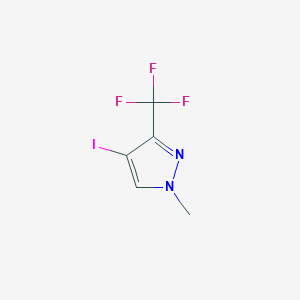
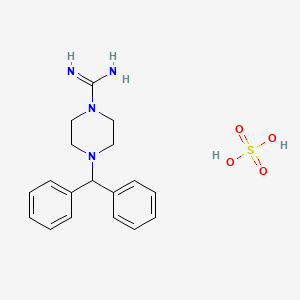
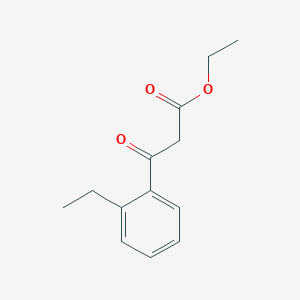
![ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3089521.png)
